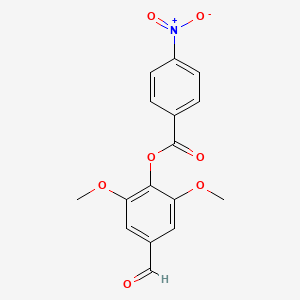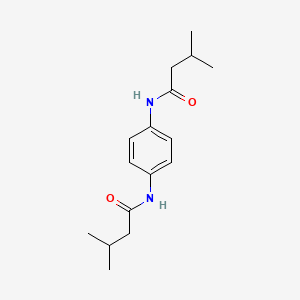
4-formyl-2,6-dimethoxyphenyl 4-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-formyl-2,6-dimethoxyphenyl 4-nitrobenzoate, also known as FNBP, is a novel organic compound that has garnered significant attention in the scientific community due to its potential applications in various fields. FNBP is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 361.31 g/mol.
Mecanismo De Acción
The exact mechanism of action of 4-formyl-2,6-dimethoxyphenyl 4-nitrobenzoate is not fully understood, but it is believed to exert its anti-tumor activity through the induction of apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth and proliferation of bacteria and fungi by disrupting their cell membranes and inhibiting key enzymes involved in cell wall synthesis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for the development of new anti-cancer drugs. This compound has also been shown to exhibit good stability and solubility in aqueous and organic solvents, making it a versatile reagent for various applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-formyl-2,6-dimethoxyphenyl 4-nitrobenzoate is its versatility and ease of synthesis, which makes it a useful tool for various laboratory experiments. However, one of the limitations of this compound is its relatively low solubility in water, which can limit its applications in certain biological assays.
Direcciones Futuras
There are several future directions for the study of 4-formyl-2,6-dimethoxyphenyl 4-nitrobenzoate, including the development of new anti-cancer drugs based on its structure and mechanism of action, the synthesis of novel organic materials with unique properties, and the investigation of its potential as a new class of antibiotics. Further studies are also needed to elucidate the exact mechanism of action of this compound and its potential side effects in vivo.
Métodos De Síntesis
4-formyl-2,6-dimethoxyphenyl 4-nitrobenzoate can be synthesized through a multi-step process involving the reaction of 4-nitrobenzoic acid with 2,6-dimethoxyphenol, followed by the addition of formic acid and acetic anhydride. The resulting product is then purified through recrystallization and characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry.
Aplicaciones Científicas De Investigación
4-formyl-2,6-dimethoxyphenyl 4-nitrobenzoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been shown to exhibit potent anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been investigated for its antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In materials science, this compound has been used as a building block for the synthesis of novel organic materials with unique properties, such as fluorescence and conductivity. In organic synthesis, this compound has been used as a versatile reagent for the synthesis of various functionalized compounds.
Propiedades
IUPAC Name |
(4-formyl-2,6-dimethoxyphenyl) 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO7/c1-22-13-7-10(9-18)8-14(23-2)15(13)24-16(19)11-3-5-12(6-4-11)17(20)21/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDLGMJRXWPCSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5721919.png)
![N-[1-(4-nitrophenyl)ethylidene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5721926.png)

![6-cyclohexyl-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5721934.png)

![2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2,3-dichlorophenyl)benzamide](/img/structure/B5721940.png)

![2-[4-(4-chlorophenyl)-1-piperazinyl]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5721958.png)





![2-(1-naphthyl)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5722000.png)